molecular formula C17H16O4 B13788705 Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate CAS No. 67801-56-3

Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate

Cat. No.: B13788705
CAS No.: 67801-56-3
M. Wt: 284.31 g/mol
InChI Key: WYSSHTHBSQSSNM-UHFFFAOYSA-N
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Description

Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate is a biphenyl-based ester derivative featuring two methyl carboxylate groups at the 2- and 4'-positions of the biphenyl core and a methyl substituent at the 5-position. These derivatives are pivotal in organic synthesis, coordination chemistry (e.g., metal-organic frameworks, MOFs), and pharmaceutical research due to their modular reactivity and ability to act as ligands or intermediates .

Properties

CAS No.

67801-56-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 2-(4-methoxycarbonylphenyl)-4-methylbenzoate

InChI

InChI=1S/C17H16O4/c1-11-4-9-14(17(19)21-3)15(10-11)12-5-7-13(8-6-12)16(18)20-2/h4-10H,1-3H3

InChI Key

WYSSHTHBSQSSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Palladium-Catalyzed Coupling and Esterification

One of the primary synthetic routes to this compound involves palladium-catalyzed coupling reactions starting from appropriately substituted biphenyl precursors, followed by esterification to introduce the dimethyl dicarboxylate groups.

A representative procedure reported involves the reaction of a biphenyl dicarboxylate precursor (compound 38 in the source) with lithium chloride, 1,2-diphenylethyne, palladium diacetate, and sodium acetate in N,N-dimethylformamide (DMF) at 95–105°C for 3 days. The reaction mixture is then cooled, precipitated by water addition, filtered, and washed to isolate the product as a yellow powder with a yield of 42%. The product exhibited a melting point of 309–310°C and was characterized by elemental analysis and spectroscopic methods (1H NMR, IR) confirming the structure of the dimethyl biphenyl dicarboxylate derivative with methyl substitution.

Parameter Details
Starting material Biphenyl dicarboxylate derivative
Catalyst Palladium diacetate (5 mol%)
Additives LiCl, sodium acetate
Solvent N,N-Dimethylformamide (DMF)
Temperature 95–105°C
Reaction time 3 days
Yield 42%
Product form Yellow powder
Melting point 309–310°C
Characterization Elemental analysis, 1H NMR, IR

Oxidation of Methyl-Substituted Biphenyls to Biphenyl Dicarboxylic Acids and Subsequent Esterification

Another approach involves the oxidation of methyl-substituted biphenyls to biphenyl dicarboxylic acids, which are then converted to the corresponding dimethyl esters.

Liquid-phase oxidation of 3,4-dimethylbiphenyl with oxygen in the presence of a cobalt bromide catalyst in acetic acid has been reported to selectively oxidize methyl groups to carboxylic acids, yielding biphenyl-3,4-dicarboxylic acid. This method highlights the selective oxidation of methyl groups para to the benzene ring.

Following oxidation, esterification of the biphenyl dicarboxylic acid to the dimethyl ester can be achieved by conventional methods such as refluxing with methanol and acid catalysts or via methyl iodide alkylation in the presence of base, as reported in related biphenyl dicarboxylate syntheses.

Hydrothermal Synthesis Using Biphenyl Dicarboxylate Linkers

Hydrothermal synthesis methods have been employed to prepare biphenyl dicarboxylate derivatives, often as ligands in coordination polymers. Although these methods focus on metal-organic frameworks, the preparation of the biphenyl dicarboxylate linkers, including methyl-substituted derivatives, is relevant.

Typical hydrothermal reactions involve mixing metal chlorides with biphenyl dicarboxylic acids or their esters, bases such as sodium hydroxide, and supporting ligands in water, followed by heating in a sealed autoclave at 160°C for 72 hours. The biphenyl dicarboxylate derivatives used in these syntheses are prepared beforehand by standard organic synthesis routes.

Compound Example Metal Chloride Precursor Supporting Ligand Dimensionality Topology
[Co2(μ2-H2L1)2(phen)2(H2O)4] CoCl2·6H2O Phen 0D -
[Mn2(μ4-H2L1)2(phen)2]·4nH2O MnCl2·4H2O Phen 3D pts
[Zn(μ2-H2L1)(2,2′-bipy)(H2O)] ZnCl2 2,2′-bipy 1D 2C1

Note: H4L1 represents biphenyl dicarboxylic acid derivatives, including methyl-substituted forms.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations Yield Range
Palladium-Catalyzed Coupling Uses Pd catalyst, DMF solvent, long reaction time Good selectivity, moderate yield Requires expensive catalyst, long reaction ~42%
Oxidation of Methyl Biphenyls Liquid-phase oxidation with CoBr catalyst Selective oxidation of methyl groups Requires careful control, multi-step Not specified (acid intermediate)
Hydrothermal Synthesis High temperature aqueous reactions with metal salts Suitable for coordination polymer precursors Requires autoclave, less direct for pure compound Not specified
Isothiocyanate Intermediate Thiophosgene reaction, subsequent amine coupling Allows functionalization, high yield in derivative synthesis Multi-step, specialized reagents ~80% (for derivatives)

Summary of Research Results

  • The palladium-catalyzed coupling method yields this compound in moderate yields (~42%) with confirmed purity by elemental analysis and spectroscopic methods.

  • Oxidation of methyl-substituted biphenyls selectively converts methyl groups to carboxylic acids, which can be esterified to the dimethyl ester, providing a strategic route for the preparation of biphenyl dicarboxylates.

  • Hydrothermal methods are more commonly applied to the synthesis of coordination polymers using biphenyl dicarboxylate linkers, highlighting the importance of these compounds in materials science.

  • Functionalization via isothiocyanate intermediates demonstrates the synthetic versatility of biphenyl dicarboxylate esters, although this route is more relevant to derivative synthesis rather than direct preparation of the methyl-substituted compound.

Scientific Research Applications

Pharmacological Applications

Hepatoprotective Effects:
Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate has been studied for its protective effects against liver damage. Research indicates that DDB can significantly reduce chemically induced liver injuries in animal models. In a study involving primary cultures of rat hepatocytes, DDB demonstrated a protective effect against oxidative stress and cellular damage caused by toxic substances .

Mechanism of Action:
The hepatoprotective mechanism of DDB involves modulation of liver enzymes and signaling pathways. At concentrations as low as 250 µg/ml, DDB activates the JAK/STAT signaling pathway, leading to the upregulation of interferon-α stimulated genes in HepG2 cells. This action helps normalize elevated levels of alanine aminotransferase (ALT), a marker for liver damage .

Drug Delivery Systems

Self-Nanoemulsifying Drug Delivery Systems:
DDB has been incorporated into self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its bioavailability and therapeutic efficacy. This approach improves the solubility and absorption of DDB, making it more effective in treating liver diseases . The formulation has shown promising results in both in vitro and in vivo studies, indicating a significant improvement in hepatoprotective activity compared to conventional formulations.

Cosmetic and Dermatological Applications

Formulation in Cosmetics:
Due to its chemical stability and biocompatibility, this compound is being explored for use in cosmetic formulations. Its properties can enhance the stability and effectiveness of topical products aimed at improving skin health and hydration. The incorporation of this compound into formulations has been shown to positively affect rheological properties, sensory attributes, and overall skin moisturizing effects .

Analytical Chemistry

Separation Techniques:
In analytical chemistry, this compound is utilized as a standard for separation techniques such as high-performance liquid chromatography (HPLC). The compound can be effectively separated using reverse phase HPLC methods with acetonitrile-water mixtures as mobile phases. This application is crucial for purity testing and impurity isolation during the synthesis of pharmaceutical compounds .

Case Studies

Case Study 1: Hepatoprotection in Animal Models
A study conducted on rats demonstrated that administration of DDB led to a significant decrease in liver enzyme levels after exposure to hepatotoxic agents. The results indicated that DDB not only protects the liver but also promotes cellular regeneration and reduces inflammation markers associated with liver damage .

Case Study 2: Efficacy in Cosmetic Formulations
In a controlled trial assessing various cosmetic formulations containing DDB, participants reported improved skin hydration and texture after consistent use over several weeks. The formulations were evaluated for their physical stability and sensory properties, confirming the beneficial effects of incorporating DDB into cosmetic products .

Mechanism of Action

The mechanism of action of Dimethyl 5-methyl[1,1’-biphenyl]-2,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate COOCH₃ (4,4') 270.28 MOF construction, nitration precursor
Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate COOCH₃ (4,4'), NO₂ (2) 315.27 Reactive intermediate for amino derivatives
Dimethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate COOCH₃ (2,2'), NO₂ (4,4') 360.24 High-density crystalline materials
4’-Ethyl-4-methyl-2,6,2’,6’-tetrahydroxy-[1,1'-biphenyl]-4,4'-dicarboxylate COOCH₃ (4,4'), OH (2,6,2’,6’), CH₃ (4), C₂H₅ (4’) ~388.34* Antifungal/antimicrobial activity
Dimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate COOCH₃ (4,4'), NH₂ (2) 285.29 Thiourea adduct synthesis

*Estimated based on molecular formula.

Reactivity and Functionalization

  • Nitration and Reduction : Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate undergoes selective nitration at the 2-position to yield nitro derivatives, which can be reduced to amines for further functionalization (e.g., thiourea adducts via reaction with thiophosgene) . The 5-methyl group in the target compound may sterically hinder similar reactions at adjacent positions.
  • Biological Activity : Analogs like 4’-ethyl-4-methyltetrahydroxybiphenyl dicarboxylate exhibit antifungal activity (MIC values: 4.8–5000 µg/mL against C. albicans), suggesting that hydroxyl and alkyl substituents enhance bioactivity . The target compound’s methyl group could modulate lipophilicity and membrane permeability.

Physicochemical Properties

  • Solubility and Crystallinity: Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate is soluble in polar aprotic solvents (e.g., DMF, dichloromethane) , while nitro or amino derivatives exhibit lower solubility due to increased polarity. The 5-methyl group in the target compound may improve solubility in nonpolar solvents.
  • Melting Points : Esters with nitro groups (e.g., dimethyl 4,4'-dinitro derivatives) show higher melting points (>200°C) due to intermolecular dipole interactions , whereas hydroxylated analogs (e.g., tetrahydroxybiphenyls) have lower melting points, influenced by hydrogen bonding .

Biological Activity

Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate (DMB) is a compound that has garnered attention for its biological activity, particularly in relation to liver health and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMB is characterized by its biphenyl structure with two carboxylate groups and a methyl group at the 5-position. Its chemical formula is C16H14O4C_{16}H_{14}O_4, and it is typically represented as follows:

Dimethyl 5 methyl 1 1 biphenyl 2 4 dicarboxylate\text{Dimethyl 5 methyl 1 1 biphenyl 2 4 dicarboxylate}

Biological Activity Overview

The biological activities of DMB have been primarily investigated in the context of hepatoprotection and its effects on liver enzymes. Studies indicate that DMB may have potential therapeutic benefits for liver diseases, particularly chronic hepatitis and hepatic fibrosis.

  • Hepatoprotective Effects : DMB has been shown to normalize elevated levels of alanine aminotransferase (ALT) in animal models, suggesting its role in protecting liver cells from damage .
  • Induction of Cell Signaling Pathways : At concentrations around 250 µg/ml, DMB stimulates the JAK/STAT signaling pathway in HepG2 cell lines, leading to the expression of interferon-α stimulated genes which are crucial for antiviral responses .
  • Impact on Liver Enzymes : Research indicates that DMB may inhibit cytochrome P450 enzymes while increasing hepatocyte proliferation and DNA synthesis in treated animals .

Case Studies and Experimental Data

  • Study on Hepatic Fibrosis : A study involving chemically induced liver damage in rats demonstrated that DMB significantly reduced liver enzyme levels compared to untreated controls. Histopathological examinations confirmed improvements in liver architecture and function .
  • Subchronic Administration Effects : In a subchronic exposure study, mice treated with DMB exhibited increased cell replication rates and alterations in ploidy levels after three months of treatment. This suggests a potential risk for cellular transformation under prolonged exposure .

Data Table: Summary of Biological Activities

Biological Activity Effect/Outcome Reference
HepatoprotectionNormalization of ALT levels
Induction of JAK/STAT signalingEnhanced expression of interferon-stimulated genes
Liver enzyme modulationInhibition of cytochrome P450
Cell proliferationIncreased hepatocyte replication

Q & A

Q. What are the optimal synthetic routes for dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer: A common approach involves coupling methyl-substituted biphenyl precursors using palladium-catalyzed cross-coupling reactions or esterification of pre-functionalized biphenyl carboxylic acids. For optimization, systematically vary parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature (80–120°C). Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with gradients of ethyl acetate/hexane. Evidence from analogous biphenyl dicarboxylate syntheses suggests trifluoroacetic anhydride as an effective activating agent for ester formation under mild conditions (0°C, 4.5 hours) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer: Combine 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and ester groups (e.g., δ ~3.8–4.0 ppm for methoxy protons). IR spectroscopy can validate carbonyl stretches (~1720 cm1^{-1}) and aromatic C-H bending. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity, use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. X-ray crystallography (e.g., APEX2/SAINT-Plus software) resolves steric effects in the biphenyl core, as demonstrated in related pyrrole dicarboxylate structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or byproduct peaks) observed during characterization?

  • Methodological Answer: Contradictions may arise from rotational isomers or impurities. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign ambiguous signals and identify coupling patterns. For byproducts, employ preparative TLC or HPLC to isolate impurities, then characterize via tandem MS/MS. Computational validation using density functional theory (DFT) can predict NMR chemical shifts and compare them with experimental data. Link findings to a theoretical framework, such as steric hindrance in biphenyl systems, to explain deviations .

Q. What computational strategies are recommended to model the electronic structure and predict reactivity of this compound in catalytic applications?

  • Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G* level) to map HOMO/LUMO distributions and identify nucleophilic/electrophilic sites. Molecular dynamics simulations can assess conformational flexibility in solution. For catalytic applications, dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities. Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of catalytic turnover) .

Q. How should one design experiments to investigate the structure-activity relationships (SAR) of derivatives of this compound in biological systems?

  • Methodological Answer: Synthesize derivatives with variations at the methyl or carboxylate positions (e.g., halogenation, hydroxylation). Assess biological activity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends. For mechanistic studies, employ isotope labeling (e.g., 13C^{13}C-methoxy groups) to track metabolic pathways. Reference SAR frameworks from analogous diamino-biphenyl dicarboxylates, which show activity dependent on substituent polarity .

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